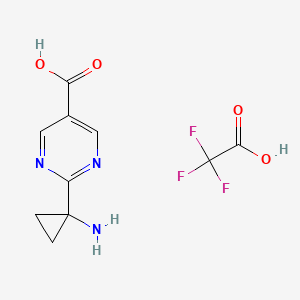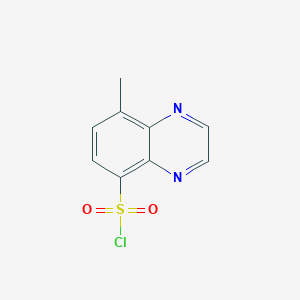
5-Quinoxalinesulfonyl chloride, 8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Quinoxalinesulfonyl chloride, 8-methyl- is a versatile chemical compound used in various scientific research fields. It is known for its applications in pharmaceutical synthesis and material science, making it an indispensable tool for studying complex organic systems. The compound has the molecular formula C10H8ClNO2S and a molecular weight of 241.69 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinoxalinesulfonyl chloride, 8-methyl- typically involves the reaction of quinoxaline derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of 8-methylquinoxaline, followed by purification steps to isolate the desired product . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 5-Quinoxalinesulfonyl chloride, 8-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Quinoxalinesulfonyl chloride, 8-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 5-Quinoxalinesulfonyl chloride, 8-methyl- include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base to neutralize the hydrochloric acid byproduct .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
5-Quinoxalinesulfonyl chloride, 8-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of biochemical probes and inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Quinoxalinesulfonyl chloride, 8-methyl- involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity is crucial for its role in synthesizing various bioactive molecules. The molecular targets and pathways involved depend on the specific application, such as inhibiting enzymes or interacting with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-8-quinoxalinesulfonyl chloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
8-Quinolinesulfonyl chloride, 5-methyl-: Another related compound with distinct properties and uses.
Uniqueness
5-Quinoxalinesulfonyl chloride, 8-methyl- stands out due to its specific reactivity profile and the ability to form stable sulfonamide bonds, making it particularly valuable in pharmaceutical and material science research.
Propriétés
IUPAC Name |
8-methylquinoxaline-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-6-2-3-7(15(10,13)14)9-8(6)11-4-5-12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMGCIHOSSIWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2833285.png)
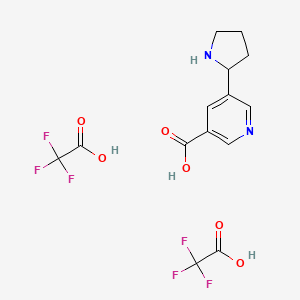
![1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B2833287.png)
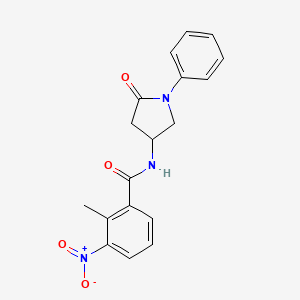
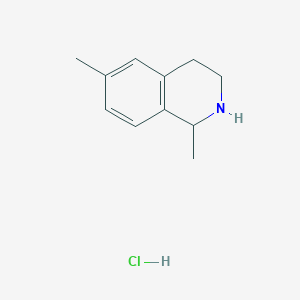
![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)

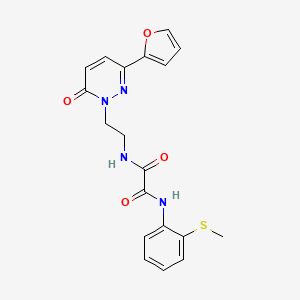
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2833299.png)
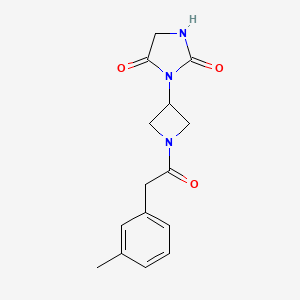
![3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833301.png)

